Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide
Overview
Description
Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, a thioether linkage, and a benzoyl group attached to a phenylalaninamide backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide typically involves multiple steps, starting with the preparation of 2-[(2-cyanophenyl)thio]benzoic acid. This intermediate can be synthesized through a reaction between 2-cyanophenylthiol and benzoic acid under controlled conditions . The subsequent steps involve coupling this intermediate with phenylalaninamide using appropriate coupling reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to form corresponding amines.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the cyanophenyl group would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential tool for studying protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[(2-cyanophenyl)thio]benzoic acid: Shares the cyanophenyl and thioether groups but lacks the phenylalaninamide backbone.
Phenylalaninamide derivatives: Compounds with similar amide backbones but different substituents.
Uniqueness
Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-(2-cyanophenyl)sulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c24-15-17-10-4-6-12-20(17)29-21-13-7-5-11-18(21)23(28)26-19(22(25)27)14-16-8-2-1-3-9-16/h1-13,19H,14H2,(H2,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZXUFUKSFRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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